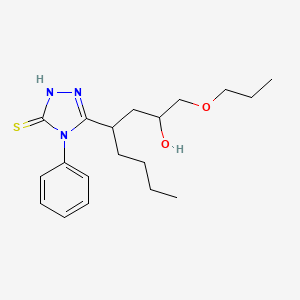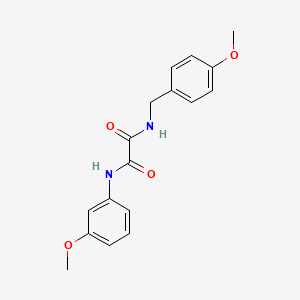
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol, also known as MPPO, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPO is a member of the triazole family of compounds, which are known for their diverse biological activities and potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol is not yet fully understood, but it is believed to involve its ability to modulate the activity of certain enzymes and signaling pathways in cells. In particular, 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include its ability to reduce oxidative stress and inflammation, as well as its potential to modulate the activity of certain neurotransmitters and signaling pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol in scientific research is its diverse range of potential applications, as well as its relatively simple synthesis method. However, one limitation of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol is that its exact mechanism of action is not yet fully understood, which may make it more difficult to design experiments that target specific pathways or mechanisms.
Orientations Futures
There are a number of potential future directions for research on 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol, including further studies on its neuroprotective and anticancer properties, as well as investigations into its potential therapeutic applications in other areas such as cardiovascular disease and inflammation. Additionally, further studies on the exact mechanism of action of 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol may help to identify new targets for drug discovery and development.
Méthodes De Synthèse
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol can be synthesized using a variety of methods, including the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with propargyl alcohol and 2-octanol in the presence of a catalyst such as copper(II) acetate. The resulting product can then be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. In particular, 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propoxy-2-octanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as potential anticancer activity through its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-(2-hydroxy-1-propoxyoctan-4-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-3-5-9-15(13-17(23)14-24-12-4-2)18-20-21-19(25)22(18)16-10-7-6-8-11-16/h6-8,10-11,15,17,23H,3-5,9,12-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPFKWMFOOPVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(COCCC)O)C1=NNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5057192.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate](/img/structure/B5057200.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)

![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5057223.png)
![(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5057236.png)

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5057245.png)
![5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)

methyl]phosphonate](/img/structure/B5057277.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)